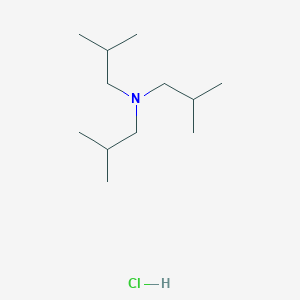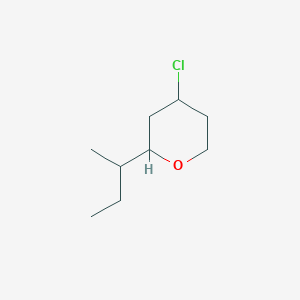
2-(Butan-2-yl)-4-chlorooxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yl)-4-chlorooxane is an organic compound characterized by a six-membered oxane ring with a butan-2-yl group and a chlorine atom attached to it. This compound falls under the category of substituted oxanes, which are cyclic ethers with various substituents that can significantly alter their chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-4-chlorooxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-1-butanol with butan-2-yl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Butan-2-yl)-4-chlorooxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a dechlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxane oxides or ketones.
Reduction: Dechlorinated oxane derivatives.
Substitution: Various substituted oxanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Butan-2-yl)-4-chlorooxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Butan-2-yl)-4-chlorooxane involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the nature of the target and the context of its application.
Comparaison Avec Des Composés Similaires
2-(Butan-2-yl)-4-methyloxane: Similar structure but with a methyl group instead of a chlorine atom.
2-(Butan-2-yl)-4-fluorooxane: Fluorine atom replaces the chlorine atom, leading to different chemical properties.
2-(Butan-2-yl)-4-bromooxane: Bromine atom instead of chlorine, affecting reactivity and applications.
Uniqueness: 2-(Butan-2-yl)-4-chlorooxane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Numéro CAS |
111268-71-4 |
|---|---|
Formule moléculaire |
C9H17ClO |
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
2-butan-2-yl-4-chlorooxane |
InChI |
InChI=1S/C9H17ClO/c1-3-7(2)9-6-8(10)4-5-11-9/h7-9H,3-6H2,1-2H3 |
Clé InChI |
RJEVNMYBASAHSR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1CC(CCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



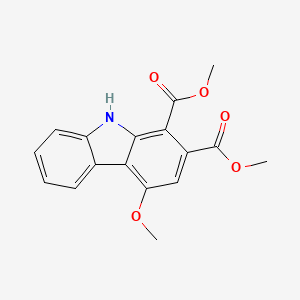
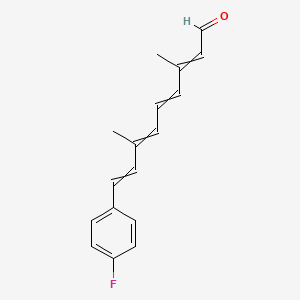
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
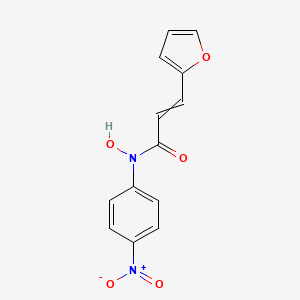
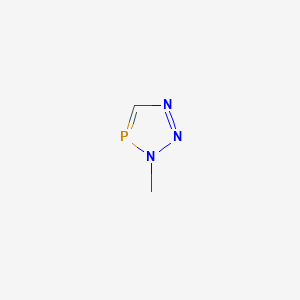
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
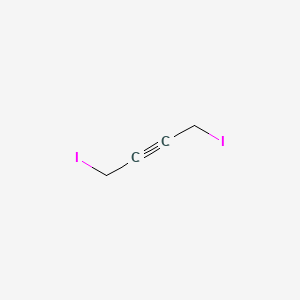
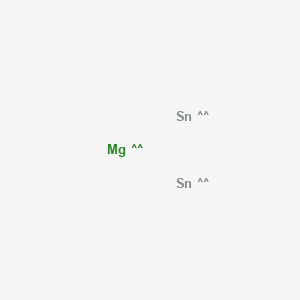
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
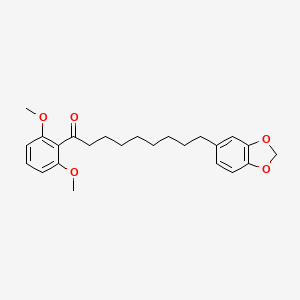
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
